molecular formula C16H30N2O5 B12108378 N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester

N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester

Cat. No.: B12108378
M. Wt: 330.42 g/mol
InChI Key: ASHMKWFZVCYOSU-UHFFFAOYSA-N
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Description

N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an alanyl group and a glutamic acid moiety, both esterified with tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester typically involves the esterification of N-L-alanine and L-glutamic acid with tert-butyl chloroformate. The reaction is carried out under basic conditions to facilitate the formation of the ester bonds. The general steps are as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: L-alanine and L-glutamic acid.

    Oxidation: Various oxidation products depending on the specific conditions.

    Substitution: Compounds with substituted functional groups replacing the tert-butyl groups.

Scientific Research Applications

N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and modification. It may also interact with receptors or other proteins, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester
  • L-Alanyl-L-glutamine
  • N-(β-d-Deoxyfructos-1-yl)-L-glutamic Acid

Uniqueness

N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester is unique due to its specific esterification with tert-butyl groups, which can influence its chemical stability and reactivity. This makes it distinct from other similar compounds that may have different ester groups or functional modifications .

Properties

Molecular Formula

C16H30N2O5

Molecular Weight

330.42 g/mol

IUPAC Name

ditert-butyl 2-(2-aminopropanoylamino)pentanedioate

InChI

InChI=1S/C16H30N2O5/c1-10(17)13(20)18-11(14(21)23-16(5,6)7)8-9-12(19)22-15(2,3)4/h10-11H,8-9,17H2,1-7H3,(H,18,20)

InChI Key

ASHMKWFZVCYOSU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N

Origin of Product

United States

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